molecular formula C19H20ClN3O4S2 B2512192 N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252923-33-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2512192
CAS No.: 1252923-33-3
M. Wt: 453.96
InChI Key: GNUTZFKDCSVKLJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a phenyl ring substituted with chlorine and methoxy groups, and an acetamide linkage. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the design of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution Reactions: The phenyl ring is chlorinated and methoxylated using reagents such as chlorine gas and methanol in the presence of a catalyst.

    Coupling Reactions: The thienopyrimidine core is coupled with the substituted phenyl ring through a sulfanyl linkage, often using coupling agents like dicyclohexylcarbodiimide (DCC).

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-4-6-23-18(25)17-12(5-7-28-17)22-19(23)29-10-16(24)21-13-8-11(20)14(26-2)9-15(13)27-3/h5,7-9H,4,6,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUTZFKDCSVKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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